3-Amino-3-(4-fluoro-2-methylphenyl)propan-1-ol
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Overview
Description
3-Amino-3-(4-fluoro-2-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorinated aromatic ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-fluoro-2-methylphenyl)propan-1-ol typically involves the reaction of 2-Fluoro-4-methylaniline with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the reduction of a corresponding nitro compound followed by a reductive amination process .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-fluoro-2-methylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-Amino-3-(4-fluoro-2-methylphenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-fluoro-2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The fluorinated aromatic ring can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-fluoro-2-methylphenyl)propan-1-ol
- 3-Amino-3-(4-chloro-2-methylphenyl)propan-1-ol
- 3-Amino-3-(4-fluoro-2-ethylphenyl)propan-1-ol
Uniqueness
3-Amino-3-(4-fluoro-2-methylphenyl)propan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets .
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
3-amino-3-(4-fluoro-2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-6-8(11)2-3-9(7)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3 |
InChI Key |
DMGVZWNRSQNRNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(CCO)N |
Origin of Product |
United States |
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